5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid
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Description
5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid is a useful research compound. Its molecular formula is C8H9NO6S and its molecular weight is 247.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformation
5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid and its derivatives are extensively studied in the field of chemical synthesis. For instance, a study by Stankyavichus et al. (2013) discusses the rearrangement of similarly substituted benzo[indoles and furans with benzenesulfonyl chloride in an alkaline medium, resulting in the formation of various carboxylic and pyrrole-4-carboxylic acids (Stankyavichus, Stankyavichene, & Terent'ev, 2013). Similarly, Kelley et al. (1990) synthesized an aza analogue of enviroxime starting from 6-hydroxynicotinic acid, a process involving multiple steps including the use of ethoxycarbonyl intermediates (Kelley, McLean, Davis, & Crouch, 1990).
Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of this compound are used for stable isotope ratio analysis of amino acids. Pietzsch et al. (1997) utilized N(O,S)-Ethoxycarbonyl trifluoroethyl amino acid esters for determining specific enrichment of stable isotopically labeled tracer amino acids in blood plasma and protein hydrolysates (Pietzsch, Julius, & Hanefeld, 1997).
Development of Novel Chemical Compounds
The compound and its derivatives also play a significant role in the development of novel chemical compounds with potential applications. For example, Bakhite et al. (2005) synthesized various pyrido and pyrimidobenzimidazoles using ethoxycarbonyl intermediates (Bakhite, Al-Sehemi, & Yamada, 2005). Umemura et al. (1998) used a derivative in the synthesis of a fragment A derivative of an antibiotic, showing the versatility of this compound in medicinal chemistry applications (Umemura, Noda, Yoshimura, Konn, Yonezawa, & Shin, 1998).
Influence on Chemical Reactions
The compound's derivatives have been studied for their influence on specific chemical reactions. Brycki et al. (1989) investigated how intramolecular hydrogen bonds affect the acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides (Brycki, Brzeziński, & Olejnik, 1989).
Catalytic Applications
In catalytic chemistry, derivatives of this compound have been used to enhance specific reactions. Hazra et al. (2015) described sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation, where derivatives of the compound were part of the catalyst system (Hazra, Martins, Silva, & Pombeiro, 2015).
Properties
IUPAC Name |
5-ethoxycarbonyl-6-oxo-1H-pyridine-3-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6S/c1-2-15-8(11)6-3-5(16(12,13)14)4-9-7(6)10/h3-4H,2H2,1H3,(H,9,10)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIIVRFUQABYFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622052 |
Source
|
Record name | 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334708-06-4 |
Source
|
Record name | 3-Ethyl 1,2-dihydro-2-oxo-5-sulfo-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334708-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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